3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride
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Overview
Description
3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride typically involves the reaction of 4-trimethylsilylbutanoic acid with aminomethyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzoic acid;hydrochloride
- 4-(Aminomethyl)benzoic acid;hydrochloride
- 3-(Aminomethyl)phenylboronic acid;hydrochloride
Uniqueness
3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various synthetic and research applications.
Properties
IUPAC Name |
3-(aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2Si.ClH/c1-12(2,3)6-7(5-9)4-8(10)11;/h7H,4-6,9H2,1-3H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERJQAJAHYFZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CC(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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